Cas no 450412-22-3 (3-Bromo-2-iodoanisole)

3-Bromo-2-iodoanisole is a halogenated anisole derivative with significant utility in synthetic organic chemistry. Its distinct bromo and iodo substituents on the aromatic ring make it a versatile intermediate for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular frameworks. The methoxy group enhances electron density, facilitating selective functionalization. This compound is particularly valuable in pharmaceutical and materials science research, where precise halogenation patterns are required. High purity and stability under standard conditions ensure reliable performance in demanding synthetic applications. Its well-defined reactivity profile makes it a preferred choice for targeted modifications in heterocyclic and aryl synthesis.
3-Bromo-2-iodoanisole structure
3-Bromo-2-iodoanisole structure
Product Name:3-Bromo-2-iodoanisole
CAS No:450412-22-3
MF:C7H6BrIO
MW:312.930413722992
MDL:MFCD18089327
CID:1027145
PubChem ID:10018436
Update Time:2025-05-19

3-Bromo-2-iodoanisole Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-iodo-3-methoxybenzene
    • 3-BROMO-2-IODOANISOLE
    • 2-bromo-6-methoxyiodobenzene
    • 2-iodo-3-bromoanisole
    • 3-bromo-2-iodoanizole
    • 6214AB
    • FCH1363685
    • OR45121
    • AS03355
    • AX8208495
    • ST24027047
    • AKOS016004926
    • SCHEMBL4054307
    • DS-13981
    • AS-813/43501657
    • AB91660
    • O10381
    • CS-0097746
    • SY101796
    • MFCD18089327
    • 450412-22-3
    • DTXSID20434303
    • A872432
    • 3-Bromo-2-iodoanisole
    • MDL: MFCD18089327
    • Inchi: 1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
    • InChI Key: HQIQCAXZVNDWEK-UHFFFAOYSA-N
    • SMILES: IC1C(=CC=CC=1OC)Br

Computed Properties

  • Exact Mass: 311.86500
  • Monoisotopic Mass: 311.86467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2
  • XLogP3: 3.2

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.06230

3-Bromo-2-iodoanisole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM193435-5g
1-Bromo-2-iodo-3-methoxybenzene
450412-22-3 95%
5g
$327 2021-06-16
Fluorochem
061632-250mg
3-Bromo-2-iodoanisole
450412-22-3 95%
250mg
£17.00 2022-03-01
Fluorochem
061632-1g
3-Bromo-2-iodoanisole
450412-22-3 95%
1g
£28.00 2022-03-01
Fluorochem
061632-5g
3-Bromo-2-iodoanisole
450412-22-3 95%
5g
£109.00 2022-03-01
Fluorochem
061632-10g
3-Bromo-2-iodoanisole
450412-22-3 95%
10g
£185.00 2022-03-01
abcr
AB484821-5 g
1-Bromo-2-iodo-3-methoxybenzene, 95%; .
450412-22-3 95%
5g
€232.90 2023-04-20
abcr
AB484821-10 g
1-Bromo-2-iodo-3-methoxybenzene, 95%; .
450412-22-3 95%
10g
€361.60 2023-04-20
abcr
AB484821-25 g
1-Bromo-2-iodo-3-methoxybenzene, 95%; .
450412-22-3 95%
25g
€662.10 2023-04-20
Apollo Scientific
OR45121-1g
3-Bromo-2-iodoanisole
450412-22-3
1g
£23.00 2025-02-20
Apollo Scientific
OR45121-5g
3-Bromo-2-iodoanisole
450412-22-3
5g
£91.00 2025-02-20

3-Bromo-2-iodoanisole Production Method

3-Bromo-2-iodoanisole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:450412-22-3)3-Bromo-2-iodoanisole
Order Number:A872432
Stock Status:in Stock
Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:34
Price ($):165.0/385.0/1272.0
Email:sales@amadischem.com

Additional information on 3-Bromo-2-iodoanisole

Recent Advances in the Application of 3-Bromo-2-iodoanisole (CAS: 450412-22-3) in Chemical Biology and Pharmaceutical Research

3-Bromo-2-iodoanisole (CAS: 450412-22-3) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and bioactive compounds. Recent studies have highlighted its role in facilitating cross-coupling reactions, which are pivotal in constructing diverse molecular architectures with potential pharmacological activities.

One of the key areas of research involving 3-Bromo-2-iodoanisole is its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the efficient introduction of various functional groups, thereby expanding the chemical space for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-Bromo-2-iodoanisole in the synthesis of aryl ether derivatives, which exhibited promising activity against resistant bacterial strains. The study emphasized the compound's role in enhancing the structural diversity of antimicrobial agents.

In addition to its synthetic applications, 3-Bromo-2-iodoanisole has been explored for its potential in targeted drug delivery systems. Researchers have utilized its halogenated structure to develop prodrugs that can be selectively activated in specific biological environments. For instance, a recent investigation in Advanced Drug Delivery Reviews highlighted the use of 3-Bromo-2-iodoanisole as a linker in antibody-drug conjugates (ADCs), where it facilitated the controlled release of cytotoxic payloads in tumor tissues. This approach has shown significant promise in improving the therapeutic index of cancer treatments.

Furthermore, the compound's unique electronic properties have made it a subject of interest in materials science. Studies have reported its incorporation into organic semiconductors and photovoltaic materials, where its halogen atoms contribute to enhanced charge transport properties. A 2022 publication in ACS Applied Materials & Interfaces detailed the synthesis of a series of conjugated polymers using 3-Bromo-2-iodoanisole as a monomer, resulting in materials with improved stability and efficiency for optoelectronic applications.

Despite its widespread utility, challenges remain in the scalable synthesis and purification of 3-Bromo-2-iodoanisole. Recent advancements in continuous flow chemistry have addressed some of these issues, offering more efficient and environmentally friendly production methods. A 2023 report in Green Chemistry showcased a novel flow-based protocol that reduced reaction times and waste generation while maintaining high yields of the desired product.

In conclusion, 3-Bromo-2-iodoanisole (CAS: 450412-22-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from drug discovery and targeted therapies to materials science, underscoring its versatility. Ongoing research aims to further optimize its synthetic routes and explore new functionalizations, paving the way for innovative therapeutic and technological breakthroughs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:450412-22-3)3-Bromo-2-iodoanisole
A872432
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):165.0/385.0/1272.0
Email